REACTION_CXSMILES
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[C:1]1([NH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[CH2:11]([O:10][C:8](=[O:9])[NH:7][C:1]1[CH:6]=[CH:5][C:4]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:3][CH:2]=1)[CH3:12]
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Name
|
|
Quantity
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9.9 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)NC(=O)OCC
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
did not exceed 20° C
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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ADDITION
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Details
|
poured carefully onto ice
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Type
|
FILTRATION
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Details
|
The resultant precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)S(=O)(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140.5 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |